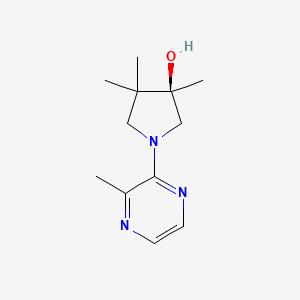![molecular formula C14H17N3OS2 B5662437 2-propyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5662437.png)
2-propyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-propyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole derivatives typically involves condensation reactions, with Schiff bases playing a crucial role in the formation of these heterocyclic compounds. For example, a novel series of heterocyclic compounds incorporating thiazol-2-yl and pyrrolidin-2-one units have been synthesized through the condensation of Schiff bases derived from 4-(naphthalen-2-yl)thiazol-2-amine and various aromatic aldehydes, followed by reaction with succinic anhydride (Patel & Patel, 2015).
Molecular Structure Analysis
The molecular structure of compounds containing 1,3-thiazole units is characterized by different conformations and intermolecular interactions. For instance, the structure of hydrazones derived from 1,3-benzothiazole showcased variations in conformations and intermolecular hydrogen bonding, indicating the structural flexibility of thiazole-containing molecules (Lindgren et al., 2013).
Chemical Reactions and Properties
Thiazole derivatives are known for their reactivity towards various chemical transformations. For example, the reaction of 2,2′-diamino-4,4′-bis(1,3-thiazole) with different bipyridines and pyridylethylene derivatives highlights the chemical versatility of thiazole compounds, forming cocrystals through hydrogen bonding and π–π stacking interactions (Ranjbar et al., 2007).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting points, and crystalline structures, are influenced by their molecular conformation and intermolecular interactions. Studies on the crystal structures of racemic thiazolidinon derivatives have revealed the impact of non-planar ring structures and various intermolecular interactions on the physical properties of these compounds (Gouvêa et al., 2013).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including their reactivity, stability, and potential for further functionalization, are crucial for their application in synthesizing novel compounds. The synthesis and characterization of thiadiazolamines and their derivatives have highlighted the role of thiazole as a foundational scaffold for developing compounds with dopaminergic properties, underscoring the chemical utility of thiazole moieties (Jaen et al., 1990).
特性
IUPAC Name |
(2-propyl-1,3-thiazol-4-yl)-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-2-4-12-16-10(9-20-12)14(18)17-7-3-5-11(17)13-15-6-8-19-13/h6,8-9,11H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVPQHCMUALGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCCC2C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B5662359.png)

![6-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5662379.png)
![N-{2-[1-benzyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5662384.png)
![ethyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate](/img/structure/B5662398.png)


![N'-[(3S*,4R*)-4-isopropyl-1-(3-thienylmethyl)-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5662408.png)
![1-cyclopropyl-N-ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5662417.png)
![2-(2,4-difluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5662440.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl}ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5662448.png)

![3-[2-(cyclohexylthio)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B5662462.png)
![3-fluoro-N,5-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5662466.png)